8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium
Description
8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium is a heterocyclic compound that features a fused pyridine and benzimidazole ring system
Properties
Molecular Formula |
C14H12N3O3+ |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
1-(8-nitropyrido[1,2-a]benzimidazol-5-ium-5-yl)propan-2-one |
InChI |
InChI=1S/C14H12N3O3/c1-10(18)9-16-12-6-5-11(17(19)20)8-13(12)15-7-3-2-4-14(15)16/h2-8H,9H2,1H3/q+1 |
InChI Key |
SQCSIRQTGMMDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C[N+]1=C2C=CC=CN2C3=C1C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the annulation of substituted benzimidazoles with nitroalkenes under acidic conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium involves its interaction with various molecular targets. The nitro group is often involved in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in microbial and cancer cells. The compound may also interact with DNA and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: Known for their pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
